Boc-D-Ser(tBu)-OH.DCHA
Overview
Description
Boc-D-Ser(tBu)-OH.DCHA, also known as tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate dicyclohexylamine, is a derivative of serine. It is commonly used in peptide synthesis and as a building block in organic chemistry. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Boc-D-Ser(tBu)-OH.DCHA, also known as BOC-D-SER(TBU)-OH DCHA, is a derivative of the amino acid serine . As an amino acid derivative, it is likely to interact with protein targets in the body.
Mode of Action
The exact mode of action of Boc-D-Ser(tBu)-OHAs a serine derivative, it may be involved in protein synthesis or other biochemical processes that involve amino acids .
Biochemical Pathways
Amino acids and their derivatives, like this compound, are known to influence various biochemical pathways. They can affect the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Result of Action
The molecular and cellular effects of Boc-D-Ser(tBu)-OHAs a serine derivative, it may play a role in protein synthesis and other biochemical processes involving amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Ser(tBu)-OH.DCHA typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then crystallized and dried under vacuum to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Ser(tBu)-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and Boc protecting groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be employed to remove the protecting groups and introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Boc-D-Ser(tBu)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug discovery.
Industry: This compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Ser(tBu)-OH: Similar to Boc-D-Ser(tBu)-OH.DCHA but with the L-configuration of serine.
Boc-D-Thr(tBu)-OH: A derivative of threonine with similar protecting groups.
Boc-D-Ala-OH: A derivative of alanine with a Boc protecting group.
Uniqueness
This compound is unique due to its specific configuration (D-configuration) and the presence of both Boc and tert-butyl protecting groups. This combination provides stability and selectivity in chemical reactions, making it a valuable reagent in peptide synthesis and other applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYLRGKEIUPMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318722 | |
Record name | boc-d-ser(tbu)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-38-8, 248921-67-7 | |
Record name | NSC334309 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | boc-d-ser(tbu)-oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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